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molecular formula C23H20N6O3 B8610036 5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile

5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile

Cat. No. B8610036
M. Wt: 428.4 g/mol
InChI Key: DLFOGKWKMNGAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314108B2

Procedure details

A 10 L flange-neck flask equipped with an air stirrer rod and paddle, thermometer, water condenser, and outlet to caustic solution gas scrubbers is charged with 5-(5-(2-methoxy-6-(4-methoxybenzyloxy)phenyl)-1H-pyrazol-3-ylamino)pyrazine-2-carbonitrile (140 g, 326.76 mmol) and 4 N hydrogen chloride (2500 mL, 10.0 mole) solution in 1,4-dioxane. The mixture is well stirred at 60-65° C. for 1.5 h, then the mixture is allowed to cool to 50° C. After a total of 4 h, more 4 N hydrogen chloride in 1,4-dioxane is added (1000 mL) and heating to 65° C. resumed. After one hour at this temperature the heating is stopped and the mixture allowed to cool to room temperature overnight with stirring. The mixture is filtered through a large sintered funnel The solid collected is washed with fresh 1,4-dioxane and then pulled dry briefly. The bulk filter cake is returned to the 10 L flask and vigorously stirred with water (2 L) and ethyl acetate (3.5 L). The mixture is then made alkaline by adding concentrated ammonia (440 mL). The solution is filtered and then transferred to a 5 L separatory funnel The aqueous layer is separated and extracted again with ethyl acetate (0.5 L). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The solid is dried in vacuo at 45° C. to give 101.3 g. The crude product is suspended in warm anhydrous tetrahydrofuran (2.2 L) and loaded onto a pad of silica (1 kg) wet packed using iso-hexane. The product is eluted with ethyl acetate. The combined fractions are partially concentrated and the resulting precipitate is collected by filtration and dried in vacuo at 40° C. overnight to give 60.9 g. LC-ES/MS m/z 309.2 [M+1]+.
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]CC2C=CC(OC)=CC=2)[C:4]=1[C:19]1[NH:23][N:22]=[C:21]([NH:24][C:25]2[N:26]=[CH:27][C:28]([C:31]#[N:32])=[N:29][CH:30]=2)[CH:20]=1.Cl.CCCC(C)C>O1CCOCC1.O1CCCC1>[OH:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[C:19]1[NH:23][N:22]=[C:21]([NH:24][C:25]2[N:26]=[CH:27][C:28]([C:31]#[N:32])=[N:29][CH:30]=2)[CH:20]=1

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C1=CC(=NN1)NC=1N=CC(=NC1)C#N
Name
Quantity
2500 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC(C)C
Step Five
Name
Quantity
2.2 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is well stirred at 60-65° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 10 L flange-neck flask equipped with an air stirrer rod and paddle
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
heating to 65° C.
WAIT
Type
WAIT
Details
After one hour at this temperature the heating is stopped
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a large sintered funnel The solid
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
is washed with fresh 1,4-dioxane
CUSTOM
Type
CUSTOM
Details
pulled dry briefly
FILTRATION
Type
FILTRATION
Details
The bulk filter cake
STIRRING
Type
STIRRING
Details
vigorously stirred with water (2 L) and ethyl acetate (3.5 L)
ADDITION
Type
ADDITION
Details
by adding concentrated ammonia (440 mL)
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
transferred to a 5 L separatory funnel
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted again with ethyl acetate (0.5 L)
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid is dried in vacuo at 45° C.
CUSTOM
Type
CUSTOM
Details
to give 101.3 g
WASH
Type
WASH
Details
The product is eluted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined fractions are partially concentrated
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give 60.9 g

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
OC1=C(C(=CC=C1)OC)C1=CC(=NN1)NC=1N=CC(=NC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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